Receptor Binding Selectivity: Human FP Receptor (Ki) vs. Indomethacin and Atosiban
Ebopiprant's active metabolite OBE002 demonstrates high binding affinity for the human FP receptor, with a Ki of 6 nM [1]. In contrast, indomethacin, a non-selective NSAID, does not directly bind the FP receptor but inhibits prostaglandin synthesis [2]. Atosiban, an oxytocin receptor antagonist, binds the human oxytocin receptor with a Ki of 81 nM and the vasopressin V1a receptor with a Ki of 3.5 nM, demonstrating a different pharmacological target . Ebopiprant's selectivity for the FP receptor (with no activity against other human PG receptor subtypes) differentiates its mechanism from broader-acting tocolytics .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6 nM (OBE002 at human FP receptor) |
| Comparator Or Baseline | Indomethacin: no direct FP binding; Atosiban: 81 nM (oxytocin receptor), 3.5 nM (V1a receptor) |
| Quantified Difference | Ebopiprant (via OBE002) directly and potently binds FP receptor (Ki = 6 nM) while comparators target different pathways (prostaglandin synthesis or oxytocin/vasopressin receptors). |
| Conditions | In vitro radioligand binding assays |
Why This Matters
The selective, direct antagonism of the FP receptor provides a targeted mechanism for tocolysis that is distinct from other drug classes, potentially avoiding off-target effects.
- [1] Pohl O, Chollet A, Kim SH, Riaposova L, Spezia F, Gervais F, et al. OBE022, an oral and selective prostaglandin F2α receptor antagonist as an effective and safe modality for the treatment of preterm labor. J Pharmacol Exp Ther. 2018 Aug;366(2):349-364. View Source
- [2] Vane JR. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nat New Biol. 1971 Jun 23;231(25):232-5. View Source
